N,1-Diethyl-1H-benzo[d]imidazol-2-amine
CAS No.: 50616-11-0
Cat. No.: VC3252690
Molecular Formula: C11H15N3
Molecular Weight: 189.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50616-11-0 |
|---|---|
| Molecular Formula | C11H15N3 |
| Molecular Weight | 189.26 g/mol |
| IUPAC Name | N,1-diethylbenzimidazol-2-amine |
| Standard InChI | InChI=1S/C11H15N3/c1-3-12-11-13-9-7-5-6-8-10(9)14(11)4-2/h5-8H,3-4H2,1-2H3,(H,12,13) |
| Standard InChI Key | RLVGXHDNPXGORM-UHFFFAOYSA-N |
| SMILES | CCNC1=NC2=CC=CC=C2N1CC |
| Canonical SMILES | CCNC1=NC2=CC=CC=C2N1CC |
Introduction
N,1-Diethyl-1H-benzo[d]imidazol-2-amine is a compound belonging to the benzimidazole family, characterized by a bicyclic structure consisting of a benzene ring fused to an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Synthesis Methods
| Method | Solvent | Conditions |
|---|---|---|
| Refluxing | Dimethylformamide | High temperature |
| Condensation | Ethanol | Controlled temperature |
Biological Activities
Benzimidazole derivatives, including N,1-Diethyl-1H-benzo[d]imidazol-2-amine, have been studied for their potential as therapeutic agents. These compounds exhibit cytotoxic effects against various cancer cell lines, suggesting their utility as anticancer agents. Additionally, benzimidazoles have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Activity
Studies on benzimidazole derivatives have identified them as potential inhibitors of human topoisomerase I (Hu Topo I), a target for anticancer drugs. Compounds like 11a, 12a, and 12b have demonstrated strong binding affinity to DNA and caused G2M arrest in cancer cells .
Antimicrobial Activity
2-Mercaptobenzimidazole derivatives have shown significant antimicrobial effects against various bacterial and fungal strains. Compounds such as N1 and N8 have exhibited potent activity against strains like B. subtilis, S. typhi, and C. albicans .
Spectroscopic Analysis
Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for confirming the structure and purity of synthesized benzimidazole compounds. These techniques provide detailed information about the molecular structure and help in identifying functional groups present in the compound .
Potential Applications
N,1-Diethyl-1H-benzo[d]imidazol-2-amine and its derivatives have potential applications in pharmacology, particularly in the development of anticancer and antimicrobial drugs. Their ability to interact with biological targets makes them promising candidates for therapeutic use .
Future Research Directions
Future studies should focus on optimizing the synthesis methods to improve yield and purity, as well as exploring the compound's interactions with biological targets to enhance its therapeutic potential. Additionally, in vivo studies are necessary to assess the safety and efficacy of these compounds in clinical settings.
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